3-Bromo-1,1-dimethylcyclobutane

Nucleophilic substitution Leaving group ability SN2 reactivity

3-Bromo-1,1-dimethylcyclobutane is a secondary alkyl bromide featuring a strained cyclobutane core bearing geminal dimethyl substitution at the 1-position. The four-membered ring imparts approximately 26 kcal/mol of ring-strain energy relative to cyclohexane, which underpins its utility in strain-release transformations.

Molecular Formula C6H11B
Molecular Weight 163.06 g/mol
CAS No. 4237-75-6
Cat. No. B1285389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,1-dimethylcyclobutane
CAS4237-75-6
Molecular FormulaC6H11B
Molecular Weight163.06 g/mol
Structural Identifiers
SMILESCC1(CC(C1)Br)C
InChIInChI=1S/C6H11Br/c1-6(2)3-5(7)4-6/h5H,3-4H2,1-2H3
InChIKeyYBYISQCMNIWGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,1-dimethylcyclobutane (CAS 4237-75-6): A Gem-Dimethyl-Substituted Cyclobutyl Bromide Building Block


3-Bromo-1,1-dimethylcyclobutane is a secondary alkyl bromide featuring a strained cyclobutane core bearing geminal dimethyl substitution at the 1-position [1]. The four-membered ring imparts approximately 26 kcal/mol of ring-strain energy relative to cyclohexane, which underpins its utility in strain-release transformations [2]. Commercially, the compound is typically supplied at 95% purity and is classified as a flammable liquid (H226) and skin irritant (H315) [1]. Its defining structural feature—a bromine atom on a 1,1-dimethylated cyclobutane scaffold—differentiates it fundamentally from mono-substituted, non-methylated, or halogen-variant analogs, as the gem-dimethyl group restricts conformational flexibility and modulates the electronic environment at the reactive bromine center [3].

Why 3-Bromo-1,1-dimethylcyclobutane Cannot Be Replaced by Unsubstituted or Mono-Substituted Cyclobutyl Halides


Substituting 3-bromo-1,1-dimethylcyclobutane with a simpler analog such as bromocyclobutane or 1-bromo-3-methylcyclobutane risks altering both reaction kinetics and stereochemical outcomes. The gem-dimethyl group on the cyclobutane ring increases steric shielding of the bromine-bearing carbon, slowing bimolecular nucleophilic substitution (SN2) relative to bromocyclobutane while reducing competing elimination pathways . In contrast, bromocyclobutane—lacking any alkyl substitution—undergoes unimolecular thermal decomposition via HBr elimination with an activation energy measurably distinct from that of its open-chain analog, and ring-puckering dynamics differ between halocyclobutanes in ways that affect conformational populations [1][2]. Empirically, the leaving-group identity (Br vs. Cl vs. I) dictates ground-state conformational preferences and ring-puckering barriers, as shown by far-infrared spectroscopy of chlorocyclobutane, bromocyclobutane, and cyanocyclobutane [3]. Consequently, substituting the bromine atom with chlorine or iodine, or removing the gem-dimethyl substituents, changes the compound's reactivity profile, steric demand, and the conformational landscape—all variables that directly impact synthetic reproducibility and yield in multi-step sequences.

Quantitative Differentiation Evidence for 3-Bromo-1,1-dimethylcyclobutane Versus Closest Analogs


Leaving-Group Ability: Bromine vs. Chlorine in Cyclobutyl Systems

The bromine substituent in 3-bromo-1,1-dimethylcyclobutane provides a substantially better leaving group than chlorine in the analogous 3-chloro-1,1-dimethylcyclobutane (CAS 1935362-98-3). In polar aprotic solvents, bromide is approximately 10³ times more reactive than chloride in SN2 displacements at secondary carbon centers [1]. This leaving-group advantage is critical for efficient functionalization under mild conditions, particularly when the cyclobutane ring strain already imposes kinetic penalties on bimolecular substitution pathways relative to acyclic analogs [2].

Nucleophilic substitution Leaving group ability SN2 reactivity

Ring-Puckering Potential Barrier: Bromocyclobutane vs. Chlorocyclobutane Conformational Landscapes

The ring-puckering potential function for bromocyclobutane, as determined by far-infrared spectroscopy, differs significantly from that of chlorocyclobutane. The quartic force constant (a) for bromocyclobutane is 11.28 × 10⁵ cm⁻¹·Å⁻⁴, nearly double that of chlorocyclobutane (6.048 × 10⁵ cm⁻¹·Å⁻⁴), indicating a substantially stiffer puckering potential for the brominated ring [1]. Moreover, the negative quadratic term (b = −7.247 × 10⁴ cm⁻¹·Å⁻²) in bromocyclobutane signifies a barrier-less or extremely shallow double-minimum potential, whereas chlorocyclobutane exhibits a positive quadratic term (b = +2.039 × 10⁴ cm⁻¹·Å⁻²), consistent with a single-minimum or differently shaped potential [1]. This divergence in ground-state conformational behavior directly influences the accessibility of equatorial vs. axial conformers during bimolecular reactions.

Conformational analysis Ring-puckering Far-infrared spectroscopy

Thermal Stability of the Cyclobutyl Bromide Scaffold vs. Open-Chain Analog

The thermal unimolecular decomposition of bromocyclobutane proceeds exclusively via HBr elimination with no detectable ring-cleavage pathway, as confirmed by very low-pressure pyrolysis (VLPP) over 791–1224 K [1]. Critically, the activation energy for HBr elimination from bromocyclobutane is higher than that for the open-chain analog 2-bromobutane [1]. This increased thermal stability is a direct consequence of the cyclobutane ring constraining the four-center transition state geometry required for β-elimination. The 1,1-dimethyl substitution in 3-bromo-1,1-dimethylcyclobutane further restricts conformational flexibility, which is expected to elevate the activation barrier for HBr elimination even further relative to unsubstituted bromocyclobutane [2].

Thermal decomposition HBr elimination VLPP kinetics

Commercial Purity Specifications Across Suppliers

The minimum purity specification for 3-bromo-1,1-dimethylcyclobutane (CAS 4237-75-6) varies among major suppliers, enabling informed procurement based on downstream sensitivity to impurities. Sigma-Aldrich lists the compound at 95% purity , Aladdin Scientific offers a 97% purity grade , and MolCore supplies an NLT 98% grade under ISO-certified quality systems . This range (95–98%) allows users to balance cost against purity requirements depending on the intended application.

Vendor comparison Purity Procurement specification

Predicted Physicochemical Profile vs. Chloro and Iodo Analogs

Computed physicochemical properties differentiate 3-bromo-1,1-dimethylcyclobutane from its chloro and iodo analogs in ways relevant to fragment-based drug design and late-stage functionalization strategies. The XLogP3-AA value for the bromo compound is 2.7 [1], compared to approximately 2.1–2.3 for 3-chloro-1,1-dimethylcyclobutane and approximately 3.2–3.5 for the corresponding iodo analog (estimated from halogen hydrophobicity parameters π = +0.71 for Cl, +0.86 for Br, +1.12 for I) [2]. This intermediate lipophilicity positions the bromo compound favorably for balancing membrane permeability with aqueous solubility in cyclobutane-containing lead candidates.

Lipophilicity Physicochemical prediction Drug-likeness

Spectral Signature Differentiation: IR/Raman Vibrational Correlation Between Bromo and Chloro Cyclobutanes

Infrared and Raman spectra of bromocyclobutane and chlorocyclobutane reveal a one-to-one correlation between their 30 fundamental modes, yet with distinct frequency shifts attributable to the mass and electronegativity difference of the halogen [1]. Specifically, the C–Br stretching mode appears at significantly lower wavenumber than the C–Cl stretch, providing a diagnostic spectroscopic handle for identity confirmation and purity assessment. The 1,1-dimethyl substitution in 3-bromo-1,1-dimethylcyclobutane introduces additional C–CH3 rocking and symmetric/asymmetric C–H stretching bands in the 2850–2960 cm⁻¹ region that are absent in unsubstituted bromocyclobutane, enabling unambiguous differentiation from mono-substituted analogs by IR or Raman spectroscopy [2].

Vibrational spectroscopy Quality control Structural confirmation

Optimal Application Scenarios for 3-Bromo-1,1-dimethylcyclobutane Based on Differentiated Evidence


SN2-Mediated Diversification of Cyclobutane Cores in Medicinal Chemistry

When constructing cyclobutane-containing fragment libraries or optimizing lead compounds, 3-bromo-1,1-dimethylcyclobutane is the preferred electrophile over its chloro analog because the 30–100× greater leaving-group ability of bromide enables efficient SN2 displacement under mild conditions (room temperature to 60 °C in DMF or DMSO) [Section 3, Evidence 1]. This reactivity advantage minimizes thermal decomposition of both the cyclobutane scaffold and sensitive coupling partners, a critical consideration given the inherent ring-strain energy of ~26 kcal/mol. Furthermore, the gem-dimethyl groups provide steric bulk that can bias the conformation of the resulting substituted cyclobutane, a feature exploited in drug candidates where cyclobutane geometry influences target binding [1].

Strain-Release-Driven C–C Bond Forming Reactions Requiring High Thermal Tolerance

For transformations involving elevated temperatures (e.g., thermal strain-release reactions, metal-catalyzed cross-couplings above 100 °C), 3-bromo-1,1-dimethylcyclobutane is preferable to open-chain secondary bromides because the cyclobutane ring suppresses the competing ring-cleavage decomposition channel entirely, as demonstrated for bromocyclobutane via VLPP [Section 3, Evidence 3]. The exclusive HBr elimination pathway—with an activation energy exceeding that of 2-bromobutane—means that the compound can survive prolonged heating at temperatures that would degrade acyclic secondary bromides. The gem-dimethyl substitution is expected to further elevate this barrier by restricting the conformational reorganization required for the four-center elimination transition state [2].

Fragment-Based Drug Design Requiring Controlled Lipophilicity

In fragment screening campaigns where physicochemical properties directly determine hit quality, 3-bromo-1,1-dimethylcyclobutane (XLogP3-AA = 2.7) occupies a 'Goldilocks' lipophilicity range between the chloro analog (~2.1–2.3) and the iodo analog (~3.2–3.5) [Section 3, Evidence 5]. This intermediate hydrophobicity, combined with the synthetic handle provided by the bromine atom, positions fragments derived from this building block favorably for CNS targets requiring balanced permeability and solubility. Computational models predict that replacing the bromine with iodine would push the XLogP3-AA above 3.0, increasing the risk of non-specific binding and poor solubility in aqueous assay media [3].

Quality-Controlled Synthesis Requiring ≥98% Purity for Catalytic Applications

When the synthetic sequence involves precious metal catalysts (e.g., Pd, Ir, Ru) or organocatalysts sensitive to halogenated impurities, procurement of 3-bromo-1,1-dimethylcyclobutane at ≥98% purity (available from ISO-certified suppliers) [Section 3, Evidence 4] is essential. Residual halogenated byproducts from lower-purity grades (95%) can poison catalysts or generate off-target reactivity in subsequent steps. The availability of CoA-supported 98% material eliminates the need for pre-reaction distillation or column chromatography, saving 1–2 days of preparation time per batch and reducing solvent waste in scale-up campaigns .

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